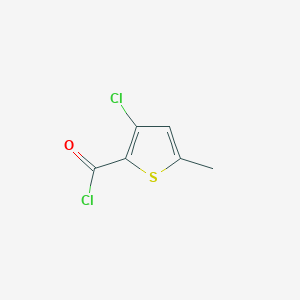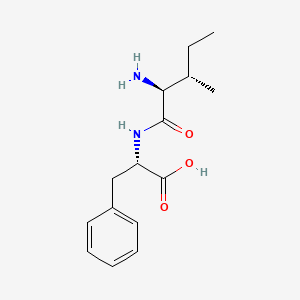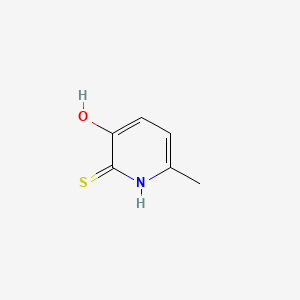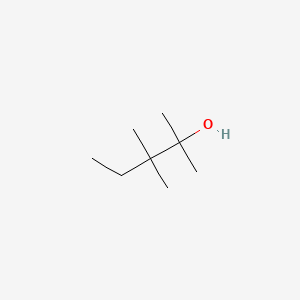
trans-6-Phenyl-2-hexene
Overview
Description
Trans-6-Phenyl-2-hexene is a chemical compound with the molecular formula C12H16 . It is also known by other names such as 4-Hexenylbenzene, 6-Phenyl-2-hexene, and (4E)-4-Hexenylbenzene .
Molecular Structure Analysis
Trans-6-Phenyl-2-hexene has a total of 28 bonds; 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring . The E/Z designation can be used to describe the geometry of the molecule .Physical And Chemical Properties Analysis
Trans-6-Phenyl-2-hexene has a predicted boiling point of 227.1±10.0 °C and a predicted density of 0.881±0.06 g/cm3 . Alkenes, in general, are virtually insoluble in water but dissolve in organic solvents .Scientific Research Applications
Electronic Effects in Catalytic Epoxidation
- Research on the catalytic epoxidation of similar compounds, like trans-3-hexene, indicates that electron-donating and withdrawing groups can enhance the number of turnovers of epoxide formed. This suggests potential applications in fine chemical synthesis and catalysis (Halterman & Ramsey, 1994).
Polymerization Studies
- Studies on homo- and copolymerization of ethylene with 1-hexene reveal insights into the polymerization process, molecular weight, and chain transfer reactions. This is relevant for the production of polymers with specific properties (Yano et al., 1999).
Catalysis and Organic Synthesis
- The dimerization and trimerization of ethylene under the influence of specific catalysts can provide insights into similar reactions involving trans-6-Phenyl-2-hexene. This has applications in organic synthesis and the production of fine chemicals (Onsager et al., 1969).
Isomerization Processes
- Research on the isomerization of 1-hexene over sulfated mesoporous Ta oxides can be related to the potential isomerization processes involving trans-6-Phenyl-2-hexene. This has implications in catalysis and the production of different isomers for specific applications (Rao et al., 2008).
Spectroscopic Properties
- Studies on the spectroscopic properties of similar compounds can inform the understanding of trans-6-Phenyl-2-hexene, which is important in material science and chemical analysis [(Pistolis & Malliaris, 1998)](https://consensus.app/papers/substituents-spectroscopic-properties-pistolis/16d180a6499155b29b7c5914abdb5b2c/?utm_source=chatgpt).
Polymerization Catalysts
- Investigations into the polymerization of 1-hexene with specific titanium(IV) dichloride catalysts provide insights into catalyst design and polymerization processes, which could be applicable to trans-6-Phenyl-2-hexene (Saito et al., 2000).
Hydroformylation Reactions
- The use of specific molybdenum complexes in the hydroformylation reaction of 1-hexene suggests potential applications in organic synthesis and industrial chemistry. Similar reactions may be possible with trans-6-Phenyl-2-hexene (Suárez et al., 2008).
Photocatalysis
- Research on the stereospecific epoxidation of 2-hexene with molecular oxygen on photoirradiated titanium dioxide powder could inform similar photocatalytic processes involving trans-6-Phenyl-2-hexene (Ohno et al., 1998).
Selective Hydrogenation
- Studies on the regio- and chemoselective hydrogenation of dienes to monoene with bimetallic surfaces could be applicable to similar reactions with trans-6-Phenyl-2-hexene. This has implications in fine chemical synthesis (Miyazaki et al., 2017).
Semiconductor Photocatalysis
- The cis-trans photoisomerization of simple alkenes induced by trapped holes at surface states of semiconductors like ZnS or CdS provides insights into potential photocatalytic applications involving trans-6-Phenyl-2-hexene (Yanagida et al., 1986).
properties
IUPAC Name |
[(E)-hex-4-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKBJNQAFQMOGC-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-6-Phenyl-2-hexene | |
CAS RN |
23086-43-3 | |
| Record name | trans-6-Phenyl-2-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023086433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)
![Dipyrido[1,2-a:2',1'-c]pyrazinediium](/img/structure/B3369289.png)


